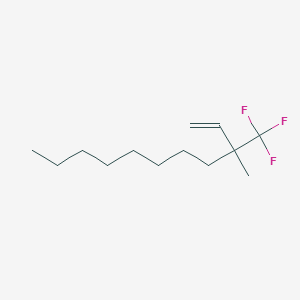

3-Methyl-3-(trifluoromethyl)undec-1-ene

Description

Properties

CAS No. |

821799-48-8 |

|---|---|

Molecular Formula |

C13H23F3 |

Molecular Weight |

236.32 g/mol |

IUPAC Name |

3-methyl-3-(trifluoromethyl)undec-1-ene |

InChI |

InChI=1S/C13H23F3/c1-4-6-7-8-9-10-11-12(3,5-2)13(14,15)16/h5H,2,4,6-11H2,1,3H3 |

InChI Key |

QVBQRSXWJRDNPT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)(C=C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Reaction Mechanism and Conditions

Palladium-catalyzed coupling is the most widely documented approach. This method involves reacting a brominated undecene precursor with a trifluoromethylating agent in the presence of a palladium complex. Key steps include:

- Substrate Preparation : A brominated alkene (e.g., 3-bromo-undec-1-ene) serves as the starting material.

- Catalyst System : Bis(dibenzalacetone)palladium (Pd(dba)₂) or palladium acetate (Pd(OAc)₂) with phosphine ligands (e.g., triphenylphosphine) enables efficient C–CF₃ bond formation.

- Solvent and Base : Reactions occur in polar aprotic solvents (e.g., propylene carbonate) with triethylamine as a base to neutralize HBr byproducts.

Example Protocol (Adapted from US6420608B1):

Grignard Reagent-Based Synthesis

Reaction Workflow

Grignard reagents enable carbon–carbon bond formation between trifluoromethyl ketones and alkyl halides. The process involves:

- Grignard Formation : Reacting magnesium with a halo-undecene (e.g., 3-chloro-undec-1-ene) in tetrahydrofuran (THF) to generate the organomagnesium intermediate.

- Ketone Addition : Introducing a trifluoromethyl ketone (e.g., trifluoroacetophenone) to the Grignard reagent, followed by hydrolysis to yield the target alkene.

Example Protocol (Adapted from WO2021171301A1):

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(trifluoromethyl)undec-1-ene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound into different saturated derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-Methyl-3-(trifluoromethyl)undec-1-ene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be utilized in the study of biological processes involving fluorinated compounds.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(trifluoromethyl)undec-1-ene involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-methyl-3-(trifluoromethyl)undec-1-ene, we compare it with structurally related fluorinated alkenes and branched hydrocarbons. Key compounds include:

Table 1: Structural and Physico-Chemical Comparison

Key Findings:

Fluorination Impact: The trifluoromethyl group in this compound enhances thermal stability compared to non-fluorinated analogs like 3-methylundec-1-ene. However, it exhibits lower reactivity in electrophilic additions than less fluorinated compounds (e.g., 3,3-difluoroundec-1-ene) due to electron-withdrawing effects of -CF₃ .

Branching vs. Linear Chains : Branching at the third carbon reduces crystallinity compared to linear fluorinated alkenes, making it more suitable for flexible polymer applications.

Contrast with Pyridalyl: Unlike Pyridalyl—a complex aryl ether with insecticidal properties—this compound lacks aromaticity or heteroatoms, limiting its bioactivity but favoring use in non-polar matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.